![molecular formula C₃₇H₃₅N₃O₈ B1140002 N-苯甲酰-5'-O-[双(4-甲氧基苯基)苯甲基]胞苷 CAS No. 81246-76-6](/img/structure/B1140002.png)

N-苯甲酰-5'-O-[双(4-甲氧基苯基)苯甲基]胞苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

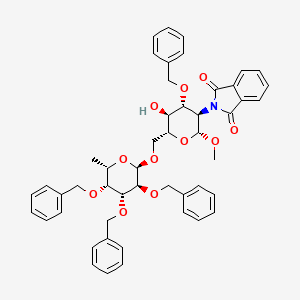

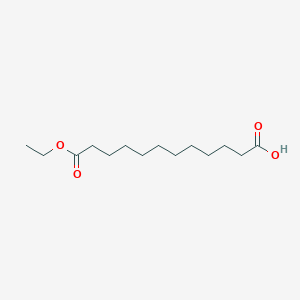

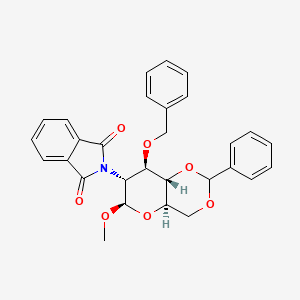

“N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine” is a useful building block for oligoribonucleotide synthesis . It is a novel monophosphate nucleoside with antitumor and antiviral properties .

Molecular Structure Analysis

The molecular formula of “N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine” is C37H35N3O8 . The molecular weight is 649.7 g/mol . The structure includes a benzoyl group, a cytidine moiety, and a bis(4-methoxyphenyl)phenylmethyl group .Physical And Chemical Properties Analysis

“N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine” has a molecular weight of 649.7 g/mol . It has a XLogP3 value of 4.9, indicating its lipophilicity . It has three hydrogen bond donors .科学研究应用

Oligonucleotide Synthesis

5’-O-DMT-Bz-rC: is primarily used in the synthesis of oligonucleotides. It is a phosphoramidite which, when incorporated into an oligonucleotide sequence, allows for the specific targeting of RNA or DNA sequences. This is crucial for applications such as gene editing, where precise sequence alignment is necessary .

Enhanced Binding and Duplex Stabilization

The compound has been shown to enhance binding and increase duplex stabilization when compared to unmethylated cytidine. This property is particularly useful in the design of strong-binding PCR primers and can be exploited in antisense therapies, where oligonucleotides bind to mRNA to regulate gene expression .

Immune Stimulation

Modified oligonucleotides containing 5’-O-DMT-Bz-rC can be used to stimulate the immune system. This application is valuable in the development of vaccines and cancer immunotherapies, where the goal is to elicit a strong immune response against specific targets .

Methylation Studies

The compound is used in methylation studies to understand epigenetic modifications. By incorporating 5’-O-DMT-Bz-rC into oligonucleotides, researchers can study the effects of methylation on gene expression and chromatin structure .

Diagnostic Assays

In diagnostic assays, oligonucleotides synthesized with 5’-O-DMT-Bz-rC can be used as probes to detect specific nucleic acid sequences. This is essential for the diagnosis of genetic disorders, infectious diseases, and for the detection of biomarkers in various conditions .

Therapeutic Oligonucleotides

Therapeutic oligonucleotides, such as siRNAs and miRNAs, often require chemical modifications for stability and efficacy5’-O-DMT-Bz-rC is one such modification that can improve the pharmacokinetic properties and reduce off-target effects of these therapeutic molecules .

Nucleic Acid Labeling

The compound is also used in nucleic acid labeling, where it can be attached to fluorescent dyes or other reporter molecules. This enables the visualization and tracking of nucleic acids in various biological and analytical applications .

Research and Development Tools

Finally, 5’-O-DMT-Bz-rC -modified oligonucleotides serve as valuable tools in research and development. They are used in the study of nucleic acid interactions, the development of new therapeutic approaches, and in the creation of novel diagnostic techniques .

属性

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLOEKUQZJAMFG-NHASGABXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)